molecular formula C17H27NO3 B7114490 N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide

Cat. No.: B7114490
M. Wt: 293.4 g/mol
InChI Key: KHJKEGYPCOUUOB-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group, an ethylbutyl group, and a hydroxyethoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, ethylamine, and 2-ethylbutylamine.

    Esterification: The first step involves the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate.

    Amidation: The ethyl 4-hydroxybenzoate is then reacted with ethylamine and 2-ethylbutylamine under controlled conditions to form the desired benzamide compound.

    Hydroxyethoxylation: Finally, the compound undergoes hydroxyethoxylation to introduce the hydroxyethoxy group at the para position of the benzamide ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide to its corresponding amine or alcohol derivatives.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(2-ethylbutyl)-4-hydroxybenzamide: Lacks the hydroxyethoxy group.

    N-ethyl-N-(2-ethylbutyl)-4-methoxybenzamide: Contains a methoxy group instead of a hydroxyethoxy group.

    N-ethyl-N-(2-ethylbutyl)-4-ethoxybenzamide: Contains an ethoxy group instead of a hydroxyethoxy group.

Uniqueness

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-N-(2-ethylbutyl)-4-(2-hydroxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-4-14(5-2)13-18(6-3)17(20)15-7-9-16(10-8-15)21-12-11-19/h7-10,14,19H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJKEGYPCOUUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC)C(=O)C1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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